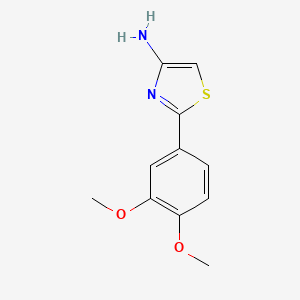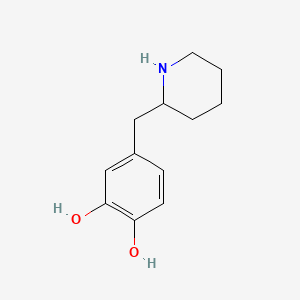
4-(Piperidin-2-ylmethyl)benzene-1,2-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Piperidin-2-ylmethyl)benzene-1,2-diol is a chemical compound that features a benzene ring substituted with a piperidine moiety and two hydroxyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol typically involves the reaction of a piperidine derivative with a benzene-1,2-diol derivative. One common method is the nucleophilic substitution reaction where a piperidine derivative reacts with a benzyl halide derivative of benzene-1,2-diol under basic conditions . The reaction is usually carried out in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of catalysts, such as palladium or nickel, can enhance the reaction efficiency and selectivity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(Piperidin-2-ylmethyl)benzene-1,2-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to remove the hydroxyl groups or to modify the piperidine ring.
Substitution: Electrophilic aromatic substitution can occur on the benzene ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C) under high pressure.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones and carboxylic acids.
Reduction: Dehydroxylated derivatives and modified piperidine rings.
Substitution: Halogenated benzene derivatives and other functionalized aromatic compounds.
Applications De Recherche Scientifique
4-(Piperidin-2-ylmethyl)benzene-1,2-diol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(Piperidin-2-ylmethyl)benzene-1,2-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine moiety can interact with biological macromolecules, altering their function or activity. The hydroxyl groups can form hydrogen bonds with target proteins, enhancing binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (benzene-1,2-diol): Similar structure but lacks the piperidine moiety.
4-Methylcatechol (4-methylbenzene-1,2-diol): Similar structure with a methyl group instead of the piperidine moiety.
Uniqueness
4-(Piperidin-2-ylmethyl)benzene-1,2-diol is unique due to the presence of both the piperidine ring and the hydroxyl groups on the benzene ring. This combination allows for diverse chemical reactivity and potential biological activity, making it a valuable compound in various research fields .
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
4-(piperidin-2-ylmethyl)benzene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c14-11-5-4-9(8-12(11)15)7-10-3-1-2-6-13-10/h4-5,8,10,13-15H,1-3,6-7H2 |
Clé InChI |
AUYONLNUNWGRLG-UHFFFAOYSA-N |
SMILES canonique |
C1CCNC(C1)CC2=CC(=C(C=C2)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Methylimidazo[1,2-b][1,2,4]triazine](/img/structure/B13115752.png)



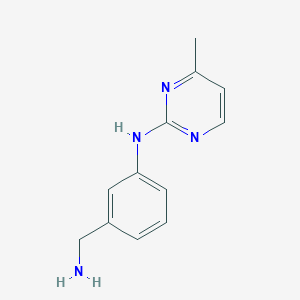

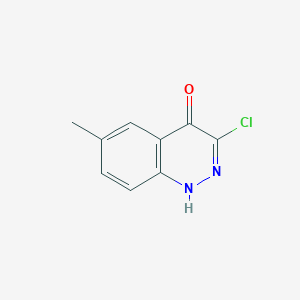
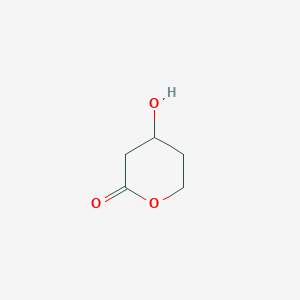
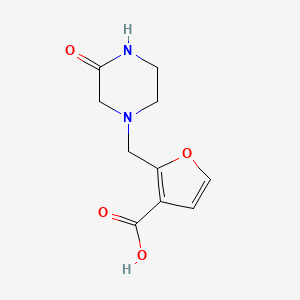
![1-[(Isopentyloxy)methoxy]-3-methylbutane](/img/structure/B13115783.png)
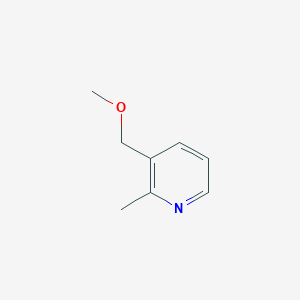
![7-Methyl-2-phenyl[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13115797.png)

